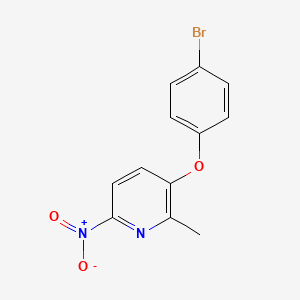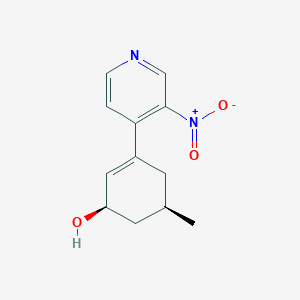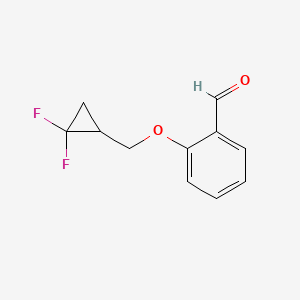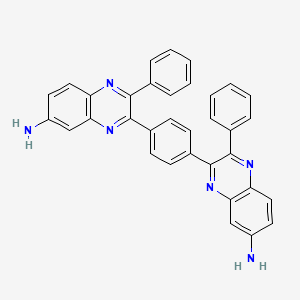
3,3'-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,4-phenylenediamine with 2-phenylquinoxaline-6-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction produces secondary or tertiary amines.
Applications De Recherche Scientifique
3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with enzymes and receptors are of particular interest for developing new treatments for various diseases.
Industry: In materials science, it is used in the development of advanced materials such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) can be compared with other similar compounds, such as:
1,4-Di(cyanoacetyl)benzene: This compound has a similar phenylene core but different functional groups, leading to distinct chemical properties and applications.
1,4-Phenylene-bis(di-p-tolylmethanol): Another compound with a phenylene core, but with different substituents, resulting in different inclusion properties and host-guest chemistry.
The uniqueness of 3,3’-(1,4-Phenylene)bis(2-phenylquinoxalin-6-amine) lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it versatile for various scientific and industrial applications.
Propriétés
Numéro CAS |
64946-05-0 |
|---|---|
Formule moléculaire |
C34H24N6 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
3-[4-(7-amino-3-phenylquinoxalin-2-yl)phenyl]-2-phenylquinoxalin-6-amine |
InChI |
InChI=1S/C34H24N6/c35-25-15-17-27-29(19-25)39-33(31(37-27)21-7-3-1-4-8-21)23-11-13-24(14-12-23)34-32(22-9-5-2-6-10-22)38-28-18-16-26(36)20-30(28)40-34/h1-20H,35-36H2 |
Clé InChI |
DTXVQJSQJFZAFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)N=C2C4=CC=C(C=C4)C5=NC6=C(C=CC(=C6)N)N=C5C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)
![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)

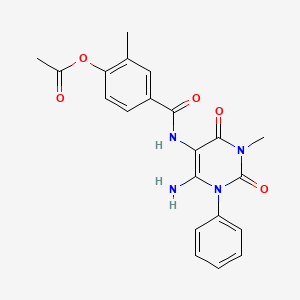
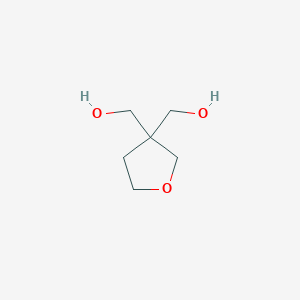
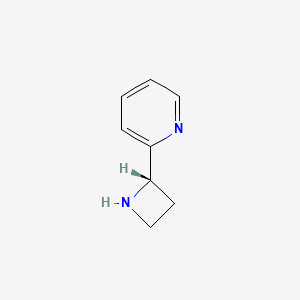
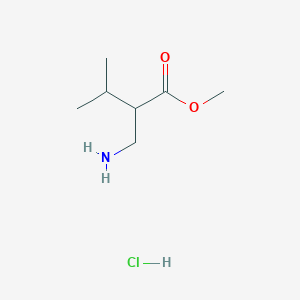
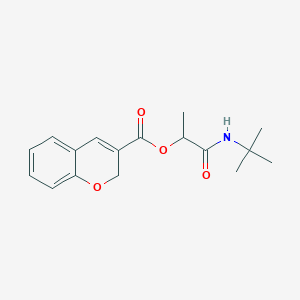
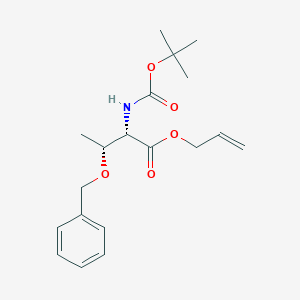
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
